molecular formula C18H25N3O2S B2801764 N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide CAS No. 422276-26-4

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide

Cat. No.: B2801764
CAS No.: 422276-26-4
M. Wt: 347.48
InChI Key: MUNHHCUWKQSPMS-UHFFFAOYSA-N
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Description

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves multi-step organic reactions. One common method includes the condensation of N,N-diethyl-3-oxobutanamide with aromatic aldehydes and thiourea. This reaction proceeds under controlled conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-3-20(4-2)16(22)12-6-5-9-13-21-17(23)14-10-7-8-11-15(14)19-18(21)24/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNHHCUWKQSPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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